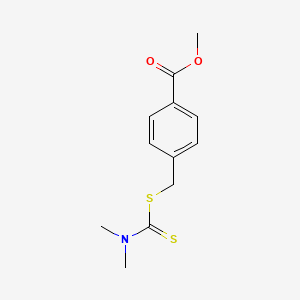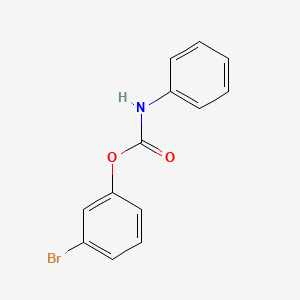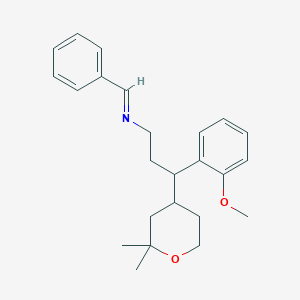![molecular formula C26H22N2O B14157418 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone CAS No. 355000-41-8](/img/structure/B14157418.png)
3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylquinoline with an appropriate isoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or toluene. The temperature and pressure conditions are carefully monitored to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and high yield.
化学反応の分析
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce isoquinoline derivatives.
科学的研究の応用
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Known for their diverse biological activities.
Quinoline derivatives: Widely used in medicinal chemistry for developing therapeutic agents.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone is unique due to its combined isoquinoline and quinoline structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
CAS番号 |
355000-41-8 |
|---|---|
分子式 |
C26H22N2O |
分子量 |
378.5 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(2-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H22N2O/c1-18-8-2-5-11-21(18)25-16-23(22-12-6-7-13-24(22)27-25)26(29)28-15-14-19-9-3-4-10-20(19)17-28/h2-13,16H,14-15,17H2,1H3 |
InChIキー |
CWRGWQVAGCCNPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



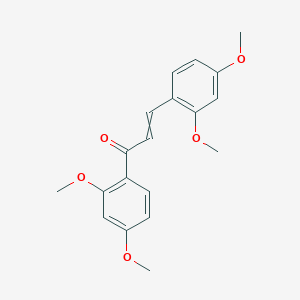
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)
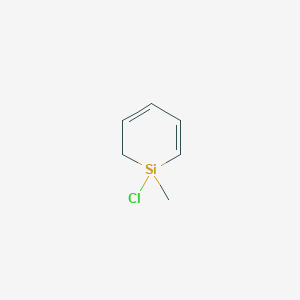
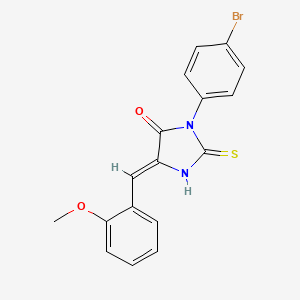
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
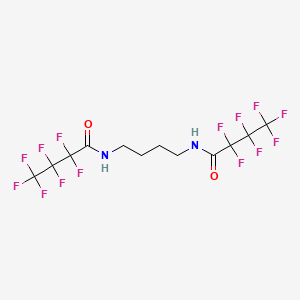
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)

![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)

